molecular formula C9H11BrO2 B1374229 1-bromo-2-(ethoxymethoxy)Benzene CAS No. 186521-04-0

1-bromo-2-(ethoxymethoxy)Benzene

Cat. No.: B1374229
CAS No.: 186521-04-0
M. Wt: 231.09 g/mol
InChI Key: JLTNYNSUKBKUKH-UHFFFAOYSA-N
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Description

1-Bromo-2-(ethoxymethoxy)benzene is an organic compound with the molecular formula C9H11BrO2 It is a derivative of benzene, where a bromine atom and an ethoxymethoxy group are substituted at the 1 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(ethoxymethoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by the introduction of the ethoxymethoxy group. One common method involves the bromination of benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene. Subsequently, the ethoxymethoxy group can be introduced through a nucleophilic substitution reaction using ethoxymethanol and a suitable base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

1-Bromo-2-(ethoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2-(ethoxymethoxy)benzene in chemical reactions involves the interaction of its functional groups with various reagents:

Properties

IUPAC Name

1-bromo-2-(ethoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-2-11-7-12-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTNYNSUKBKUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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